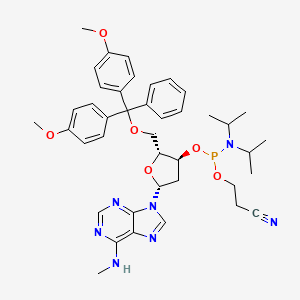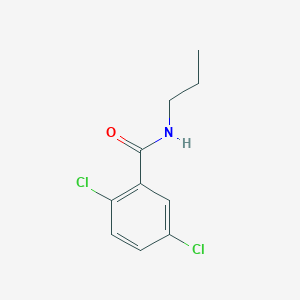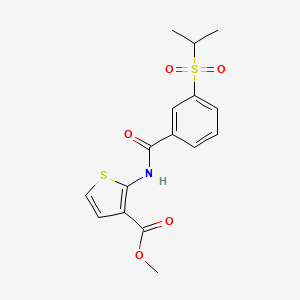![molecular formula C14H18ClNO2 B2632903 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide CAS No. 2411253-67-1](/img/structure/B2632903.png)
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves the inhibition of OXA-23, which is a class D β-lactamase enzyme that is responsible for antibiotic resistance in bacteria. This compound binds to the active site of the enzyme and prevents it from hydrolyzing β-lactam antibiotics such as penicillins and cephalosporins. This inhibition results in the restoration of the activity of these antibiotics against multidrug-resistant bacteria.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has been shown to have minimal toxicity and side effects in laboratory experiments. It has been shown to have antibacterial activity against multidrug-resistant bacteria without affecting normal bacterial flora. This compound has also been shown to have a synergistic effect when used in combination with other antibiotics such as meropenem and colistin.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide in lab experiments include its antibacterial activity against multidrug-resistant bacteria, minimal toxicity and side effects, and synergistic effect when used in combination with other antibiotics. The limitations of using this compound in lab experiments include its high cost, difficulty in synthesis, and limited availability.
Future Directions
There are several future directions for the use of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide. These include the development of new synthetic methods that are more cost-effective and efficient, the evaluation of its potential use in combination therapy with other antibiotics, and the investigation of its potential use in other fields such as agriculture and biotechnology. Additionally, further research is needed to evaluate the long-term effects of this compound on bacterial flora and its potential for the development of antibiotic resistance.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with oxirane-2-carboxylic acid phenylmethyl ester in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained by purification using column chromatography or recrystallization.
Scientific Research Applications
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and pharmaceuticals. This compound has been shown to have antibacterial activity against multidrug-resistant bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It has also been studied for its potential use as an inhibitor of OXA-23, which is an enzyme that is responsible for antibiotic resistance in bacteria.
properties
IUPAC Name |
2-chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-13(8-11-6-7-18-10-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJNYQAELEMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)
![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)
![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)
![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632830.png)

![2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2632836.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)
